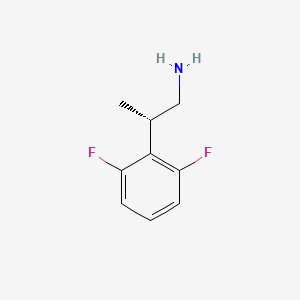

![molecular formula C11H16N4O2 B2523911 1-{[1-(氧杂环-3-羰基)氮杂环丁烷-3-基]甲基}-1H-1,2,3-三唑 CAS No. 2199573-38-9](/img/structure/B2523911.png)

1-{[1-(氧杂环-3-羰基)氮杂环丁烷-3-基]甲基}-1H-1,2,3-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

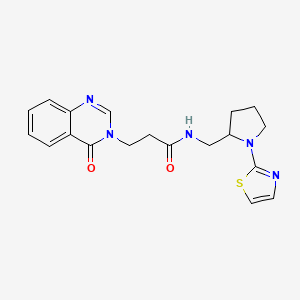

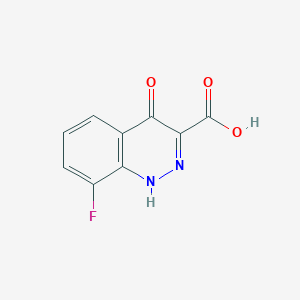

“1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole” is a chemical compound. It is a type of 1,2,3-triazole, which is a class of heterocyclic compounds . The 1,2,3-triazoles are di-unsaturated rings composed of three nitrogen atoms within a heterocyclic core .

Synthesis Analysis

The synthesis of 1,2,3-triazoles typically involves a Cu(I)-catalyzed 1,3-dipolar cycloaddition of azides with alkynes, also known as the "click reaction" . This reaction is known for its high yields and complete regioselectivity .科学研究应用

抗菌剂

对 1,2,3-三唑的研究,包括类似于指定化合物的衍生物,在开发新的抗菌剂方面显示出有希望的结果。例如,1,2,3-三唑的衍生物已被确定为新型的恶唑烷酮抗菌剂,对单胺氧化酶 A 的活性降低,使其成为更安全的抗菌治疗的有希望的候选者 (Reck 等人,2005)。这一发现至关重要,因为它解决了对具有改进的安全性的抗菌剂的需求。

合成和表征

1,2,3-三唑的化学,包括它们的合成方法和反应,已经得到广泛的研究,因为它们在光稳定剂、光学增白剂和具有潜在抗癌特性的杂环系统的前体中的潜在应用 (吉尔克里斯特和吉默,1974)。这些化合物的多功能性以及引入各种取代基的能力使它们对于合成广泛的具有生物活性的分子非常有价值。

新型候选药物

1,2,3-三唑化合物也因其在药物开发中的潜力而被探索,合成了特定的衍生物并测试了对结核分枝杆菌等具有挑战性的病原体的活性。一项研究证明了新型衍生物的合成,这些衍生物对结核分枝杆菌的标准菌株和多药耐药菌株均表现出有希望的活性,突出了 1,2,3-三唑衍生物在解决抗生素耐药性方面的潜力 (Venugopala 等人,2016)。

抗真菌应用

1,2,3-三唑研究的另一个方面集中在抗真菌应用上,正如伊曲康唑(一种用于治疗甲癣的三唑衍生物)的开发中所见。这说明了三唑化合物在为真菌感染创造有效治疗方法中的更广泛的用途 (贾恩和塞加尔,2001)。

作用机制

Target of Action

It is known that 1,2,3-triazoles have a wide range of applications in pharmaceuticals and have been found to inhibit both acetylcholinesterase (ache) and butyrylcholinesterase (buche) activities . These enzymes play a crucial role in neurotransmission, and their inhibition can lead to various physiological effects.

Mode of Action

1,2,3-triazoles are known to interact with their targets through various interactions like electrostatic interaction, pi-anion interaction, hydrogen bonding, and van der waals interaction . These interactions can lead to changes in the target’s function, resulting in the observed biological effects.

Biochemical Pathways

It is known that 1,2,3-triazoles can affect a wide range of biochemical pathways due to their ability to inhibit ache and buche activities . The inhibition of these enzymes can disrupt cholinergic neurotransmission, affecting various physiological processes.

Pharmacokinetics

1,2,3-triazoles are known for their high chemical stability, low toxicity, high bioavailability, and stability in both acidic and basic conditions . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

Compounds with a 1,2,3-triazole core have been found to exhibit various biological activities, including antimicrobial, antiviral, antioxidant, anti-diabetic, anticancer, anti-tubercular, antimalarial, and anti-leishmanial effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.

Action Environment

The chemical stability of 1,2,3-triazoles under both acidic and basic conditions suggests that they may be relatively unaffected by changes in environmental ph

属性

IUPAC Name |

oxolan-3-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c16-11(10-1-4-17-8-10)14-5-9(6-14)7-15-3-2-12-13-15/h2-3,9-10H,1,4-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFHJVZEHHRSQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)N2CC(C2)CN3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

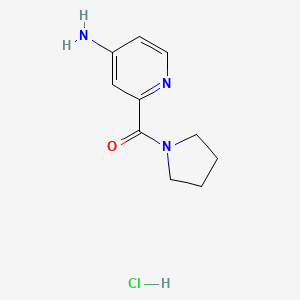

![N-[3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2523829.png)

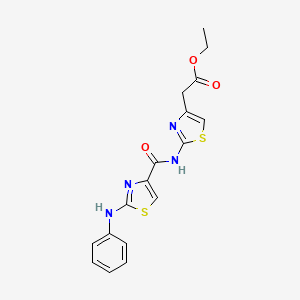

![N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2523834.png)

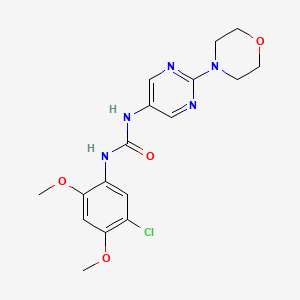

![N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2523843.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2523844.png)

![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2523846.png)